DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate))

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

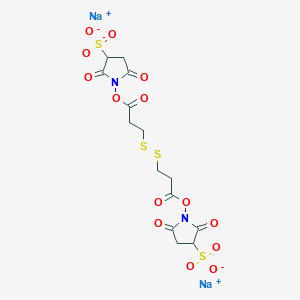

3,3’-Dithiobis(sulfosuccinimidyl propionate) is a water-soluble, homobifunctional crosslinker that contains amine-reactive N-hydroxysulfosuccinimide esters at each end of an 8-carbon spacer arm. This compound is widely used in biochemical and molecular biology applications due to its ability to form stable amide bonds with primary amines, making it a valuable tool for protein crosslinking and bioconjugation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,3’-Dithiobis(sulfosuccinimidyl propionate) is synthesized through a multi-step process that involves the reaction of 3,3’-dithiobis(propionic acid) with N-hydroxysulfosuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethylformamide or dimethyl sulfoxide under mild conditions .

Industrial Production Methods

In industrial settings, the production of 3,3’-dithiobis(sulfosuccinimidyl propionate) follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is then packaged in moisture-resistant containers to prevent degradation .

Analyse Chemischer Reaktionen

Types of Reactions

3,3’-Dithiobis(sulfosuccinimidyl propionate) primarily undergoes nucleophilic substitution reactions with primary amines. The sulfo-NHS esters react with amines to form stable amide bonds, releasing N-hydroxysulfosuccinimide as a byproduct .

Common Reagents and Conditions

Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to cleave the disulfide bond in the spacer arm.

Major Products

The primary product of the reaction between 3,3’-dithiobis(sulfosuccinimidyl propionate) and a primary amine is a stable amide bond. When the disulfide bond is cleaved, the resulting products are two separate amide-linked molecules .

Wissenschaftliche Forschungsanwendungen

Protein-Protein Interaction Studies

DTSSP is extensively used to investigate protein interactions. Its ability to crosslink proteins allows researchers to stabilize transient interactions for subsequent analysis. Notable applications include:

- Characterization of Receptor Interactions : DTSSP has been employed to study the interactions of membrane receptors, such as the B lymphocyte Fc receptor for immunoglobulin E and the anion exchange channel in human erythrocytes .

- Crosslinking Studies : It has been utilized in crosslinking experiments involving various proteins, including cytochrome P-450 and platelet glycoprotein Ib, aiding in understanding their functional relationships .

Nanoparticle Development

Recent studies have explored the use of DTSSP in creating redox-responsive polymeric nanoparticles for drug delivery systems. These nanoparticles leverage DTSSP's properties to facilitate controlled release mechanisms:

- Polymeric Nanoparticles : Research demonstrated that self-assembled poly(l-lysine)-grafted-poly(ethylene glycol) nanoparticles could be crosslinked using DTSSP. This approach allows for destabilization in reductive environments, such as those found in cancer cells, enabling targeted drug delivery .

| Parameter | Value |

|---|---|

| C:P Ratio | 7:1 |

| X:P Ratio | 2:1 |

| Protein Release | 81% after 12 hours |

Mass Spectrometry and Structural Biology

DTSSP is valuable in mass spectrometry applications for identifying protein modifications and interactions:

- Mass Spectrometry Analysis : Studies have shown that DTSSP can modify lysine residues on receptors, facilitating the identification of phosphorylation sites and other modifications through mass spectrometric techniques .

- Thiol-Exchange Reactions : The compound's disulfide bond can lead to thiol-exchange reactions that may complicate data interpretation. However, controlled protocols can minimize these effects, allowing for reliable detection of true crosslinks between proteins .

Case Study 1: Characterization of P2X1 Receptors

A study utilized DTSSP to investigate the phosphorylation sites on human P2X1 receptors. The application revealed significant insights into receptor conformational changes essential for ATP action coordination .

Case Study 2: Nanoparticle Stability in Cancer Therapy

Research focused on DTSSP-mediated crosslinking of polymeric nanoparticles demonstrated their potential for destabilization within cancer cells due to glutathione upregulation. This study highlighted the importance of adjusting copolymer and crosslinker ratios to optimize nanoparticle performance for therapeutic applications .

Wirkmechanismus

The mechanism of action of 3,3’-dithiobis(sulfosuccinimidyl propionate) involves the formation of covalent amide bonds between the sulfo-NHS esters and primary amines on target molecules. The disulfide bond in the spacer arm can be cleaved under reducing conditions, allowing for the controlled release of the crosslinked products. This property is particularly useful in applications requiring reversible crosslinking .

Vergleich Mit ähnlichen Verbindungen

3,3’-Dithiobis(sulfosuccinimidyl propionate) is often compared with other crosslinkers such as:

Dithiobis(succinimidyl propionate): A non-sulfonated analog that is membrane-permeable and used for intracellular applications.

Disuccinimidyl suberate: Another amine-reactive crosslinker with a longer spacer arm, used for creating more extended crosslinks.

Sulfo-NHS-LC-LC-Biotin: A biotinylation reagent with a similar sulfo-NHS ester group but designed for biotin labeling

These comparisons highlight the unique properties of 3,3’-dithiobis(sulfosuccinimidyl propionate), such as its water solubility and cleavable disulfide bond, making it particularly suitable for specific biochemical applications .

Biologische Aktivität

3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP) is a membrane-impermeable crosslinker widely utilized in biochemical and cellular research. Its unique structure allows for the formation of stable covalent bonds between proteins, facilitating the study of protein interactions, cellular signaling pathways, and the development of drug delivery systems. This article explores DTSSP's biological activity, including its mechanisms of action, applications in research, and relevant case studies.

DTSSP is a bifunctional crosslinker characterized by two sulfosuccinimidyl groups connected by a disulfide bond. The sulfosuccinimidyl groups are reactive towards primary amines, allowing DTSSP to form stable amide bonds with proteins. The disulfide linkage can be cleaved under reducing conditions, making DTSSP suitable for reversible crosslinking applications.

Key Features:

- Membrane-Impermeable : Prevents internalization, allowing for surface protein crosslinking.

- Redox-Responsive : Disulfide bond can be cleaved by reducing agents like dithiothreitol (DTT), enabling controlled release of crosslinked proteins.

Applications in Biological Research

DTSSP has been employed in various areas of biological research, including:

- Protein Interaction Studies : By crosslinking proteins at the cell surface, researchers can analyze protein-protein interactions using techniques such as mass spectrometry and immunoprecipitation.

- Nanoparticle Development : DTSSP is used to enhance the stability and functionality of polymeric nanoparticles for drug delivery. For example, a study demonstrated that DTSSP-crosslinked nanoparticles encapsulated proteins effectively and released them in response to glutathione concentrations typical of cancer cells .

- Cellular Signaling Pathways : Crosslinking can stabilize transient protein interactions involved in signaling cascades, aiding in the elucidation of complex cellular responses.

Case Studies

-

Nanoparticle Stability and Drug Release :

A study investigated the use of DTSSP to crosslink poly(L-lysine)-grafted-poly(ethylene glycol) nanoparticles. The results showed that these nanoparticles could encapsulate model proteins effectively and release 81% of the protein when exposed to 5 mM DTT. This approach demonstrated potential for targeted drug delivery in cancer therapy due to the redox-responsive nature of DTSSP . -

Crosslinking Protein Complexes :

In another study, DTSSP was utilized to crosslink membrane proteins to study their interactions with antibodies. The crosslinked complexes were analyzed using SDS-PAGE and Western blotting, revealing insights into the structural organization and functional relationships among membrane proteins .

Table 1: Properties of DTSSP

| Property | Value |

|---|---|

| Molecular Weight | 358.43 g/mol |

| Solubility | Soluble in water and buffers |

| Reactive Groups | Sulfosuccinimidyl esters |

| Crosslinking Mechanism | Amide bond formation |

| Redox Sensitivity | Yes (disulfide bond cleavage) |

Table 2: Applications of DTSSP in Research

Eigenschaften

IUPAC Name |

disodium;1-[3-[[3-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O14S4.2Na/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28;;/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWWBWZHHSXBNC-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2Na2O14S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: The study aimed to investigate the interaction between cell-surface calreticulin and collagen receptors (integrin α2β1 and glycoprotein VI) on human platelets []. DTSSP, a membrane-impermeable, cleavable, crosslinking agent, was employed to stabilize these interactions. By crosslinking proteins located close to each other on the cell surface, DTSSP allowed researchers to identify and study protein complexes, providing evidence for the association between calreticulin and the collagen receptors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.